3-Bromo-2,6-diiodophenol
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Overview
Description
3-Bromo-2,6-diiodophenol is an aromatic compound with the molecular formula C6H3BrI2O. It contains a bromine atom and two iodine atoms substituted on a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-diiodophenol typically involves halogenation reactions. One common method is the bromination of 2,6-diiodophenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of reactive halogenating agents .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,6-diiodophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid are common.
Oxidation: Potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .
Scientific Research Applications
3-Bromo-2,6-diiodophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in halogenation reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-2,6-diiodophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The phenol group can undergo redox reactions, affecting cellular pathways and biochemical processes .
Comparison with Similar Compounds
3-Bromo-2-hydroxypyridine: Similar in structure but contains a pyridine ring instead of a phenol ring.
4-Bromo-3-fluoro-2,6-diiodophenol: Contains a fluorine atom in addition to bromine and iodine.
Uniqueness: The presence of both bromine and iodine atoms allows for versatile chemical modifications and interactions .
Properties
CAS No. |
28165-58-4 |
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Molecular Formula |
C6H3BrI2O |
Molecular Weight |
424.80 g/mol |
IUPAC Name |
3-bromo-2,6-diiodophenol |
InChI |
InChI=1S/C6H3BrI2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H |
InChI Key |
KTNMLAQHPDRRTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)I)O)I |
Origin of Product |
United States |
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